molecular formula C21H25ClO3 B1147630 Bisphenol Z-Phosgene Copolymer CAS No. 25134-45-6

Bisphenol Z-Phosgene Copolymer

Katalognummer: B1147630
CAS-Nummer: 25134-45-6
Molekulargewicht: 360.9 g/mol
InChI-Schlüssel: ARIOPRLAQMRJEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bisphenol Z-Phosgene Copolymer is a versatile polymeric material synthesized from bisphenol Z and phosgene. This compound is known for its unique properties, including high thermal stability, mechanical strength, and chemical resistance. These attributes make it suitable for various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol Z-Phosgene Copolymer typically involves the interfacial polycondensation method. In this process, bisphenol Z is dissolved in an aqueous alkaline solution, while phosgene is introduced in the organic phase, usually methylene chloride. The reaction is catalyzed by amines such as triethylamine or pyridine . The pH of the reaction mixture is carefully controlled to optimize the reaction rate and minimize side products .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants and efficient separation of the polymer from the reaction mixture. The polymer is then purified and isolated through techniques such as steam crumbing or devolatilization .

Analyse Chemischer Reaktionen

Types of Reactions: Bisphenol Z-Phosgene Copolymer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl-containing polymers, while substitution reactions can introduce various functional groups .

Wirkmechanismus

The mechanism by which Bisphenol Z-Phosgene Copolymer exerts its effects involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The specific pathways involved depend on the application, such as its role in drug delivery systems where it interacts with cellular membranes to facilitate drug release .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bisphenol Z-Phosgene Copolymer stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. These properties make it suitable for applications where other similar compounds may not perform as well .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Bisphenol Z-Phosgene Copolymer can be achieved through a step-growth polymerization reaction between Bisphenol Z and Phosgene.", "Starting Materials": [ "Bisphenol Z", "Phosgene" ], "Reaction": [ "Bisphenol Z and Phosgene are mixed together in a reaction vessel.", "The mixture is heated to a temperature of around 60-80°C.", "The reaction proceeds through a step-growth polymerization mechanism, where the Bisphenol Z and Phosgene molecules react with each other to form a polymer chain.", "The reaction is allowed to continue until the desired molecular weight and degree of polymerization is achieved.", "The resulting Bisphenol Z-Phosgene Copolymer is then purified and isolated from the reaction mixture." ] }

CAS-Nummer

25134-45-6

Molekularformel

C21H25ClO3

Molekulargewicht

360.9 g/mol

IUPAC-Name

[4-[1-(4-methoxyphenyl)cyclohexyl]phenyl] acetate;hydrochloride

InChI

InChI=1S/C21H24O3.ClH/c1-16(22)24-20-12-8-18(9-13-20)21(14-4-3-5-15-21)17-6-10-19(23-2)11-7-17;/h6-13H,3-5,14-15H2,1-2H3;1H

InChI-Schlüssel

ARIOPRLAQMRJEE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC.Cl

Synonyme

Phosgene Polyester with 4,4’-Cyclohexylidenediphenol;  4,4’-Cyclohexylidenebisphenol Polymer with Carbonic Dichloride;  4,4’-Cyclohexylidenediphenol Polyester with Phosgene;  1,1-Bis(4-hydroxyphenyl)cyclohexane-phosgene Copolymer;  1,1-Bis(4-hydroxypheny

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.